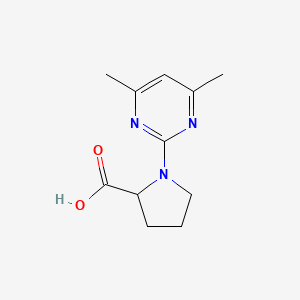

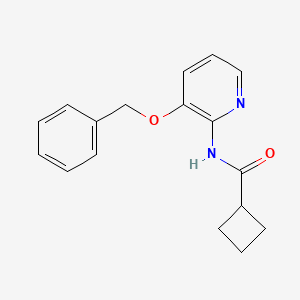

![molecular formula C23H21N3O3S2 B2488166 4-(N,N-二烯基磺酰基)-N-(8H-茚并[1,2-d]噻唑-2-基)苯甲酰胺 CAS No. 941913-34-4](/img/structure/B2488166.png)

4-(N,N-二烯基磺酰基)-N-(8H-茚并[1,2-d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole and benzamide derivatives often involves microwave-promoted or green chemistry methods, providing efficient and cleaner approaches. For instance, microwave irradiation has been utilized for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showing good to excellent yields in a solvent-free medium (A. Saeed, 2009). Similarly, green synthesis approaches have been employed, like the reaction of carboxylic acid hydrazides with carbonothioyldisulfanediyl diacetic acid in water, to produce N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, conforming to green chemistry principles (V. Horishny & V. Matiychuk, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their chemical behavior and interaction potential. Studies on N-(thiazol-2-yl)benzamide derivatives reveal the importance of methyl functionality and S⋯O interactions in their gelation behavior, highlighting the role of molecular architecture in determining their physical properties (P. Yadav & Amar Ballabh, 2020).

Chemical Reactions and Properties

Thiazole and benzamide derivatives participate in a variety of chemical reactions, leading to a range of compounds with diverse properties. For example, the synthesis of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide demonstrated potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing the compound's chemical reactivity and potential biological activity (R. Borzilleri et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of methyl groups and the presence of S⋯O interactions have been shown to affect the gelation properties of N-(thiazol-2-yl)benzamide derivatives, indicating the significance of molecular details in dictating physical behavior (P. Yadav & Amar Ballabh, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further chemical modifications, are key to understanding the utility of "4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide". Studies on related compounds provide insights into how variations in the thiazole and benzamide moieties impact their chemical behavior and interactions with biological targets (R. Borzilleri et al., 2006).

科学研究应用

合成和抗菌应用

- 抗真菌剂:已合成并评估了类似于4-(N,N-二烯基磺胺基)-N-(8H-吲哚[1,2-d]噻唑-2-基)苯甲酰胺的化合物,用于其抗真菌性能。例如,从5-(溴乙酰)水杨酰胺和硫代酰胺合成的化合物显示出显著的抗真菌活性 (Narayana et al., 2004)。

- 抗菌剂:合成了各种N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物,并展示了显著的抗菌性能,在某些情况下优于参考药物 (Bikobo et al., 2017)。

抗癌评估

- 抗癌活性:已合成并针对各种癌细胞系测试了与感兴趣化合物结构相关的噻唑-2-基苯甲酰胺衍生物,表现出中等至优异的抗癌活性 (Ravinaik et al., 2021)。

合成技术

- 微波促进合成:微波辐射已被用作合成N-(4-甲基-3-甲苯基噻唑-2(3H)-基)取代苯甲酰胺的更高效和更清洁的方法,这些化合物与问题中的化合物相关 (Saeed, 2009)。

超分子应用

- 超分子凝胶剂:已研究了N-(噻唑-2-基)苯甲酰胺衍生物的凝胶行为,强调了甲基功能和S⋯O相互作用在凝胶/非凝胶行为中的作用 (Yadav & Ballabh, 2020)。

绿色化学应用

- 绿色合成:在水中将羧酸肼与2,2′-(碳硫代二硫代二甲酸)二乙酸反应以合成N-(4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基)苯甲酰胺符合绿色化学原则 (Horishny & Matiychuk, 2020)。

荧光剂

- 蓝色发射荧光团:已合成N-2-芳基-1,2,3-三唑,显示出蓝色和绿色区域的荧光,并且可能与4-(N,N-二烯基磺胺基)-N-(8H-吲哚[1,2-d]噻唑-2-基)苯甲酰胺结构相关 (Padalkar et al., 2015)。

抗惊厥剂

- 抗惊厥活性:一些含有磺胺基噻唑结构的杂环化合物,类似于问题中的化合物,表现出显著的抗惊厥效果 (Farag et al., 2012)。

属性

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-9-16(10-12-18)22(27)25-23-24-21-19-8-6-5-7-17(19)15-20(21)30-23/h3-12H,1-2,13-15H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPFGUWKKWLICU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

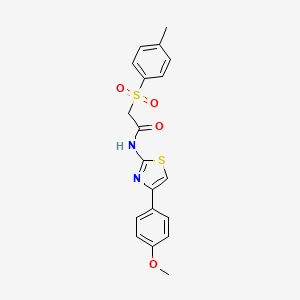

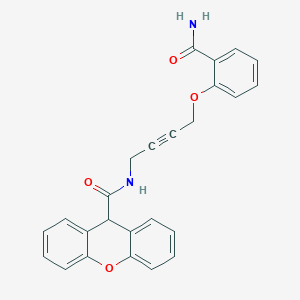

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2488086.png)

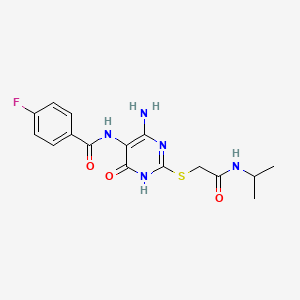

![2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)

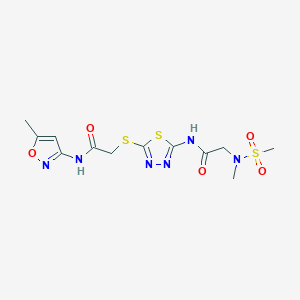

![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)

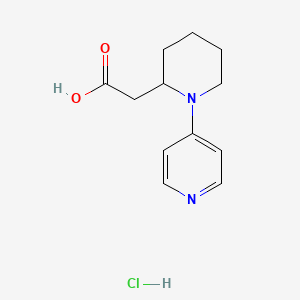

![N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2488094.png)

![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)

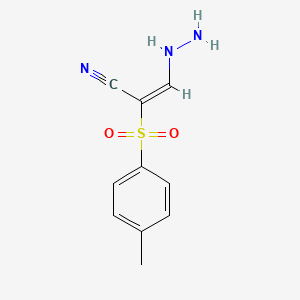

![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)